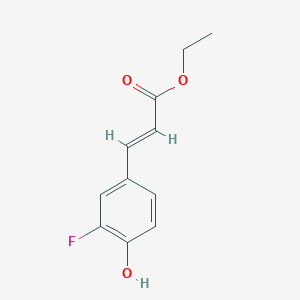

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-

概要

説明

The compound 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- (CAS: 696589-24-9) is an α,β-unsaturated ester with a fluorinated phenolic substituent. Its molecular formula is C₁₁H₁₁FO₃, and it features an E-configuration (trans) double bond between the α and β carbons of the propenoic acid backbone.

Key structural attributes:

- Ester group: Ethyl ester enhances lipophilicity compared to free acids.

- Phenyl substituent: The 3-fluoro-4-hydroxy substitution pattern distinguishes it from simpler cinnamate derivatives.

- Stereochemistry: The (2E)-configuration stabilizes the molecule via reduced steric hindrance compared to the Z-form.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反応の分析

Types of Reactions

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid.

Reduction: Formation of 3-(3-fluoro-4-hydroxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

科学的研究の応用

Chemistry

Building Block in Organic Synthesis :

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with tailored properties.

Polymer Chemistry :

Ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate is utilized in the production of specialty polymers. Its reactive double bond can participate in polymerization reactions, leading to materials with specific mechanical and thermal properties.

Biology

Biological Activity Investigation :

Research has indicated that this compound exhibits potential biological activities due to its structural features. Studies are ongoing to explore its interactions with various biomolecules, which could lead to new therapeutic agents.

Mechanism of Action :

The compound interacts with specific molecular targets, modulating enzyme activity and receptor interactions. This mechanism is crucial for understanding its potential use in pharmacology.

Medicine

Therapeutic Properties :

Ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate is being explored for its therapeutic properties in treating various diseases. Its fluorine atom may enhance bioactivity by improving binding affinity to biological targets.

Drug Development Precursor :

The compound is considered a precursor in the synthesis of novel pharmaceutical compounds. Its ability to undergo further chemical transformations makes it an attractive candidate for drug design.

Industry

Specialty Chemicals Production :

In industrial applications, this compound is used to manufacture specialty chemicals that find uses in coatings, adhesives, and sealants. Its properties contribute to the performance characteristics of these materials.

Case Study 1: Polymer Applications

A study demonstrated that incorporating ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers without this additive. The findings suggest its potential for use in high-performance materials.

| Property | Control Polymer | Polymer with Ethyl Ester |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Research published in a peer-reviewed journal examined the biological activity of ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate against specific cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 10 |

作用機序

The mechanism by which 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl (2E)-3-(4-Nitrophenyl)acrylate (CAS: MFCD00007380)

- Structure: Features a nitro (-NO₂) group at the 4-position of the phenyl ring instead of fluoro and hydroxy groups.

- Molecular formula: C₁₁H₁₁NO₄ .

- Key differences: Electron effects: The nitro group is a stronger electron-withdrawing group than fluorine, reducing electron density on the aromatic ring and altering reactivity. Polarity: Higher polarity due to nitro substitution, leading to lower solubility in non-polar solvents compared to the target compound.

- Applications : Nitro-substituted acrylates are often intermediates in dye synthesis and photoactive materials .

(E)-Ethyl Ferulate (2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester)

- Structure : Contains a hydroxy (-OH) and methoxy (-OCH₃) group at the 4- and 3-positions of the phenyl ring, respectively.

- Molecular formula : C₁₂H₁₄O₄ .

- Key differences: Substituent effects: Methoxy is electron-donating, enhancing resonance stabilization of the aromatic ring, while fluoro in the target compound is electron-withdrawing. Bioactivity: Ferulic acid derivatives are well-known antioxidants; the fluorinated analog may exhibit altered radical scavenging efficiency due to fluorine’s electronegativity .

Ethyl 4-Methoxycinnamate (CAS: 24393-82-6)

- Structure : Methoxy (-OCH₃) group at the 4-position of the phenyl ring.

- Molecular formula : C₁₂H₁₄O₃ .

- Key differences :

Physical Properties Comparison

| Compound | Molecular Weight | LogP (Predicted) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Target Compound (CAS: 696589-24-9) | 210.20 | 2.1–2.5 | ~120–125 (est.) | ~320 (est.) |

| Ethyl (2E)-3-(4-Nitrophenyl)acrylate | 221.21 | 2.8–3.2 | 95–98 | 345–350 |

| (E)-Ethyl Ferulate | 222.24 | 1.9–2.3 | 60–65 | 335–340 |

| Ethyl 4-Methoxycinnamate | 206.24 | 2.6–3.0 | 45–50 | 310–315 |

Notes:

- The target compound’s fluorine atom increases molecular polarity slightly compared to methoxy analogs.

- Higher LogP values correlate with greater lipophilicity, influencing membrane permeability .

Stability and Reactivity

- Hydrolytic Stability : The ethyl ester group is susceptible to hydrolysis under alkaline conditions. Fluorine’s electron-withdrawing effect may slightly retard hydrolysis compared to methoxy analogs.

- Thermal Stability : The (2E)-configuration minimizes steric strain, enhancing thermal stability. Nitro-substituted analogs decompose at lower temperatures due to nitro group instability .

生物活性

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, commonly known as ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate, is a compound of interest in various fields including medicinal and environmental research. Its unique structural features, particularly the presence of a fluorine atom and a hydroxyphenyl group, confer specific biological activities that warrant detailed examination.

- Molecular Formula: C₁₁H₁₁O₃F

- Molecular Weight: 210.20 g/mol

- CAS Number: 227939-13-1

The compound is synthesized through the esterification of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid with ethanol, often utilizing sulfuric acid as a catalyst under reflux conditions.

The biological activity of 2-propenoic acid derivatives is largely attributed to their ability to interact with various biomolecules. These interactions can modulate enzyme activities and receptor functions, leading to a range of biological effects. The specific pathways influenced depend on the target cells and conditions under which the compound is administered.

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to 2-propenoic acid exhibit significant antioxidant and anti-inflammatory activities. For instance, studies have shown that derivatives containing phenolic structures can scavenge free radicals and inhibit inflammatory mediators .

Case Study: Bougainvillea x buttiana Extract

In a study analyzing extracts from Bougainvillea x buttiana, it was found that phenolic compounds including derivatives of propenoic acids demonstrated notable antioxidant and anti-inflammatory effects. The extract was tested in vivo for its efficacy against carrageenan-induced paw edema in mice, showcasing its potential therapeutic benefits at various dosages (0.04 to 40 mg/kg) without significant toxicity observed .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . In vitro tests have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a natural antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(3-chloro-4-hydroxyphenyl)acrylate | Structure | Antioxidant, Anti-inflammatory |

| Ethyl 3-(3-bromo-4-hydroxyphenyl)acrylate | Structure | Antimicrobial |

| Ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate | Structure | Antioxidant, Anti-inflammatory, Antimicrobial |

The presence of the fluorine atom in ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate enhances its stability and reactivity compared to its chloro and bromo counterparts. This uniqueness contributes to its diverse biological activities .

Medicinal Chemistry

The compound is being explored for its potential as a precursor in drug development due to its biological properties. Its ability to modulate cellular pathways makes it a candidate for further investigation in therapeutic contexts.

Industrial Uses

In addition to medicinal applications, 2-propenoic acid derivatives are utilized in the production of specialty chemicals and materials within the industrial sector. Their unique chemical properties allow for various applications in polymer chemistry and material sciences.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2E)-3-(3-fluoro-4-hydroxyphenyl)acrylic acid ethyl ester?

The synthesis of structurally similar α,β-unsaturated esters (e.g., ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate) often employs transition-metal catalysis. A ruthenium-catalyzed oxidative alkenylation protocol in water has been reported, using [RuCl₂(p-cymene)]₂ with KPF₆ and Cu(OAc)₂·H₂O as additives. This method avoids hazardous solvents and achieves regioselectivity via dual C–H bond activation . For the fluoro-hydroxyphenyl variant, analogous conditions could be adapted, with adjustments for fluorine’s electron-withdrawing effects on reaction kinetics.

Q. How can the purity and structural integrity of this compound be validated?

Characterization typically involves:

- HPLC or GC-MS : To quantify purity and detect byproducts (e.g., used GC-MS to analyze esters in plant extracts, identifying retention times and relative abundances) .

- NMR spectroscopy : To confirm the (2E)-configuration and substituent positions (e.g., ¹H NMR for olefinic proton coupling constants; ¹⁹F NMR for fluorine environment analysis).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., reports exact molecular weights for similar esters) .

Q. What safety protocols are critical when handling this compound?

Safety data sheets (SDS) for structurally related esters (e.g., AG001EQW, AG002CDS) classify hazards as:

- Acute toxicity (Oral, Category 4) : Use P95/P1 respirators for low exposure; OV/AG/P99 for higher concentrations .

- Skin/eye irritation (Category 2/2A) : Wear nitrile gloves, face shields, and ensure fume hood ventilation .

- Respiratory tract irritation : Monitor airborne particles via gravimetric sampling and adhere to OSHA/CEN standards .

Q. What are the key physicochemical properties influencing experimental design?

While direct data for the fluoro-hydroxyphenyl variant is limited, analogous esters (e.g., 3-(4-methoxyphenyl)acrylic esters) show:

- Boiling points : ~405°C (predicted) .

- LogP : ~3.5 (estimated), suggesting moderate hydrophobicity. Adjust solvent polarity (e.g., DMSO/water mixtures) for solubility challenges.

- Stability : Stable under recommended storage (2–8°C, inert atmosphere) but sensitive to prolonged light exposure .

Q. How can researchers assess its potential bioactivity?

- Antioxidant assays : DPPH radical scavenging (e.g., used this to evaluate esters in Martynia annua seeds) .

- Microbial studies : Fermentation models (e.g., tracked polyphenol enhancement in vinegar, applicable to phenolic ester metabolism) .

- Enzyme inhibition : Fluorine’s electronegativity may enhance binding to targets like cyclooxygenase; use fluorometric assays with recombinant enzymes.

Advanced Research Questions

Q. How can conflicting stability data in SDS be resolved for this compound?

Discrepancies in SDS (e.g., "stable under recommended conditions" vs. unspecified decomposition risks ) require:

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures.

- DFT calculations : Predict reactive sites (e.g., fluorine’s impact on ester hydrolysis) to guide storage protocols .

Q. What strategies improve regioselectivity in catalytic synthesis of fluorinated acrylate esters?

Fluorine’s steric and electronic effects can hinder traditional C–H activation. Strategies include:

- Ligand design : Bulky ligands (e.g., p-cymene in Ru catalysts) to direct ortho/meta selectivity .

- Solvent optimization : Aqueous systems reduce side reactions (e.g., achieved 85% yield in water) .

- Additive screening : Cu(OAc)₂·H₂O enhances electrophilicity of intermediates, favoring cross-coupling over homo-dimerization.

Q. How do substituents (fluoro vs. hydroxyl) affect photostability in this compound?

- UV-Vis spectroscopy : Compare λmax shifts under UV exposure; fluorine’s electron-withdrawing nature may reduce π→π* transition energy.

- LC-MS/MS : Identify photodegradants (e.g., quinone derivatives from hydroxyl oxidation).

- Computational modeling : Simulate HOMO-LUMO gaps to predict degradation pathways (e.g., ’s polyphenol degradation model) .

Q. What analytical techniques address contradictions in bioactivity data across studies?

Discrepancies (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Concentration-dependent effects : Use dose-response curves (e.g., EC50 calculations in DPPH assays) .

- Matrix interference : Test in cell-free vs. cellular systems (e.g., ’s microbial vs. chemical optimization) .

- Isomer differentiation : Ensure (2E)-configuration purity via NOESY NMR to exclude (2Z)-isomer contributions.

Q. How can reaction yields be optimized for scale-up without hazardous byproducts?

- Flow chemistry : Continuous reactors minimize thermal degradation and improve mixing for sensitive acrylate esters.

- Green solvents : Replace DMF/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Catalyst recycling : Immobilize Ru catalysts on silica to reduce metal leaching (e.g., ’s aqueous-phase recycling) .

特性

IUPAC Name |

ethyl (E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7,13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPBDSDTOJEGB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。